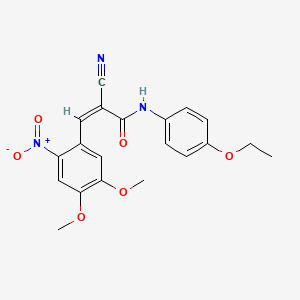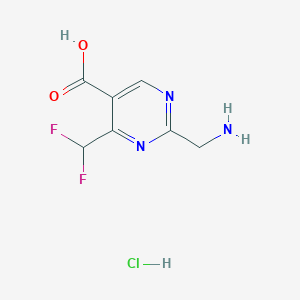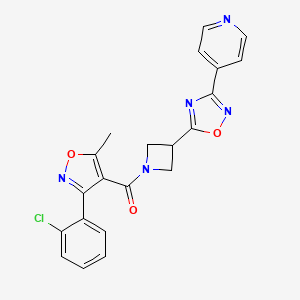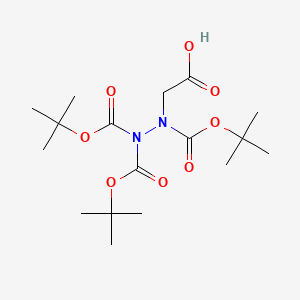![molecular formula C11H13ClN2S B2722806 [2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride CAS No. 1216779-75-7](/img/structure/B2722806.png)
[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine” is a heterocyclic organic compound . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The empirical formula is C11H12N2S and the molecular weight is 204.29 .
Molecular Structure Analysis
The thiazole ring in “[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine” is planar . Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis
“[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine” is a solid . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Histamine H1 Receptor Activity
Research involving thiazol-4-ylethanamine derivatives, which share a part of the structural backbone with the compound of interest, indicates their relevance in exploring histamine H1 receptor activities. These compounds, particularly those with phenyl substitution, have been synthesized and tested for their histaminergic activities. The variations in the phenyl ring substituents significantly impact their H1-agonistic or antagonistic activities, suggesting a potential area of application for similar compounds in developing new histamine receptor modulators (Walczyński et al., 1999).
Antimicrobial Properties
Another area of significant interest is the antimicrobial properties of phenyl methanamine derivatives. Compounds synthesized by incorporating various substituents have been evaluated for their antibacterial and antifungal activities. The structural variations in these compounds could influence their effectiveness against a range of microbial pathogens, suggesting a potential application for "[2-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine hydrochloride" in antimicrobial research (Visagaperumal et al., 2010).
Anticancer Activity
Research on thiazole and thiadiazole derivatives incorporating various moieties has shown that these compounds possess potent anticancer activities. This includes their ability to inhibit cell viability in cancerous cell lines, suggesting a promising application for thiazole-based compounds in the development of new anticancer agents. The structural elements and substituents play a crucial role in determining their activity, highlighting the potential of structurally similar compounds in cancer research (Gomha et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been reported to influence a range of biochemical pathways, depending on their specific structure and target .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
properties
IUPAC Name |
[2-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-7-14-11(13-8)10-5-3-2-4-9(10)6-12;/h2-5,7H,6,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNJFQWQEJZXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC=C2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2722723.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]acetamide](/img/structure/B2722726.png)
![Methyl 1-[4-(3-t-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2722727.png)



![3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2722733.png)
![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N-cycloheptyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2722739.png)
![1-(4-Fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2722740.png)
